FAUC-365 vs FAUC 346: Neutral Antagonist vs Partial Agonist Functional Divergence
FAUC-365 functions as a neutral antagonist at the dopamine D3 receptor, whereas its close benzothiophene analog FAUC 346 exhibits partial agonist character [1]. This fundamental difference in intrinsic efficacy produces divergent functional outcomes despite both compounds binding the same receptor orthosteric site. The distinction was established through rational SAR optimization where modification of phenyl substituents enabled efficacy tuning between full antagonism (FAUC-365) and partial agonism (FAUC 346) [2].
| Evidence Dimension | Intrinsic efficacy at D3 receptor |
|---|---|
| Target Compound Data | Neutral antagonist |
| Comparator Or Baseline | FAUC 346: Partial agonist with EC50 = 1.5 nM |
| Quantified Difference | Qualitative functional distinction: antagonist vs partial agonist |
| Conditions | Functional activity characterization derived from structure-activity relationship (SAR) studies |
Why This Matters
Functional efficacy determines whether a compound blocks or mimics endogenous dopamine signaling; substitution without verifying intrinsic activity may invert the intended pharmacological intervention.
- [1] Bettinetti L, Schlotter K, Hübner H, Gmeiner P. Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. J Med Chem. 2002 Oct 10;45(21):4594-7. View Source
- [2] Kuhnast B, Valette H, Besret L, et al. Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide--a potential radiotracer for D3 receptor imaging with PET. Nucl Med Biol. 2006 Aug;33(6):785-95. View Source
